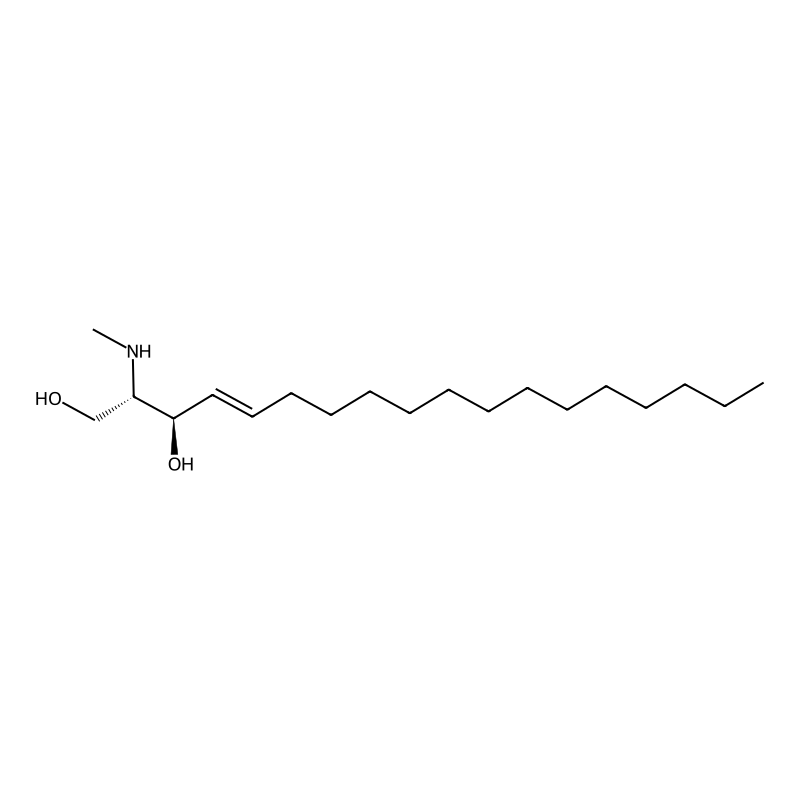

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-, more commonly known as sphingosine, is a naturally occurring sphingolipid found in eukaryotic cells. Sphingolipids are a class of lipids characterized by a long-chain sphingoid base, like sphingosine, linked to a fatty acid []. Sphingosine plays a crucial role in various cellular processes, making it a subject of interest in scientific research. Here's a breakdown of some key areas:

Cell signaling

Sphingosine acts as a signaling molecule, regulating various cellular functions like cell growth, proliferation, differentiation, survival, and migration []. It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), which binds to specific G protein-coupled receptors on the cell surface, triggering downstream signaling cascades [, ]. This makes sphingosine a potential target for therapeutic development in diseases where these cellular processes are dysregulated, such as cancer and autoimmune disorders [].

Sphingolipid metabolism

Sphingosine is a central metabolite in the sphingolipid biosynthetic pathway. Understanding its metabolism helps researchers elucidate the role of sphingolipids in health and disease. Studies investigate enzymes involved in sphingosine metabolism and how their dysregulation contributes to various pathologies, including sphingolipidoses, a group of genetic disorders characterized by abnormal sphingolipid metabolism.

Sphingosine-related disorders

Mutations in genes encoding enzymes involved in sphingosine metabolism can lead to a buildup of sphingosine or its metabolites, causing cellular dysfunction and organ damage. Research on sphingosine-related disorders like Niemann-Pick disease type 1 and Gaucher disease aims to develop therapeutic strategies to regulate sphingosine metabolism and alleviate disease symptoms [, ].

Development and regeneration

Sphingosine signaling has been implicated in embryonic development, particularly in neural crest cell migration and neural tube closure []. Research explores the role of sphingosine in tissue regeneration and its potential application in regenerative medicine for promoting wound healing and nerve repair.

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- is a complex organic compound with notable structural features that include a long-chain hydrocarbon backbone and functional hydroxyl and amino groups. Its molecular formula is , and it has a molecular weight of approximately 299.492 g/mol. This compound is classified as a long-chain base and is structurally similar to sphingosine derivatives, which are significant in biological systems due to their role in cell signaling and membrane structure.

The chemical reactivity of 4-Octadecene-1,3-diol primarily involves the functional groups present in its structure:

- Hydroxyl Groups: The diol can undergo typical alcohol reactions such as oxidation to form ketones or aldehydes.

- Amine Group: The methylamino group can participate in nucleophilic substitutions and can also be protonated under acidic conditions, affecting its solubility and reactivity.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may be useful in creating derivatives for various applications.

4-Octadecene-1,3-diol exhibits significant biological activity, particularly as a potent inhibitor of mitogen-activated protein kinases (MAPKs). This inhibition can lead to apoptosis in certain cell types, indicating its potential role in cancer therapy. The compound has been shown to induce DNA fragmentation, a hallmark of apoptosis, suggesting its utility in targeting cancer cells selectively .

The synthesis of 4-Octadecene-1,3-diol typically involves several steps:

- Starting Materials: Long-chain fatty acids or alcohols are often used as the starting materials.

- Reduction Reactions: The synthesis may involve the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Amine Introduction: The methylamino group can be introduced through nucleophilic substitution reactions involving appropriate halides or by reductive amination methods.

These methods allow for the controlled synthesis of the compound while ensuring high yields and purity.

4-Octadecene-1,3-diol has several applications across various fields:

- Pharmaceuticals: Its ability to inhibit MAPK pathways makes it a candidate for developing anticancer drugs.

- Biotechnology: Used in studies related to cell signaling and apoptosis.

- Cosmetics: Due to its long-chain structure and potential moisturizing properties, it may be utilized in skincare formulations.

Studies on the interactions of 4-Octadecene-1,3-diol with biological molecules have shown that it can modulate signaling pathways involved in cell proliferation and survival. Its interaction with membrane lipids may influence cellular membrane dynamics and fluidity, thereby affecting various cellular processes. Furthermore, its ability to induce apoptosis highlights its potential interactions with apoptotic pathways .

Several compounds share structural similarities with 4-Octadecene-1,3-diol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Sphingosine | Long-chain base with one hydroxyl group | Involved in cell signaling | Key component of sphingolipids |

| Dihydrosphingosine | Similar backbone but fully saturated | Involved in lipid metabolism | Precursor to ceramide |

| Ceramide | Contains a fatty acid chain linked to sphingosine | Important for skin barrier function | Plays a role in apoptosis regulation |

| L-threo-Sphingosine | Contains two hydroxyl groups | Potent MAPK inhibitor | Induces apoptosis selectively |

4-Octadecene-1,3-diol is unique due to its specific configuration (2S,3R) and the presence of both amino and hydroxyl functionalities that enhance its biological activity compared to other sphingolipid derivatives .

The compound is systematically named (2S,3R,4E)-2-(methylamino)octadec-4-ene-1,3-diol, reflecting its stereochemical configuration and functional groups. Its trivial designation, N-Methyl-D-erythro-sphingosine, highlights its structural relationship to sphingosine, a naturally occurring sphingolipid base.

Molecular Formula and Weight

The molecular formula is C₁₉H₃₉NO₂, with a calculated molecular weight of 313.5 g/mol. This matches the empirical composition derived from its structural components:

Stereochemical Configuration: (2S,3R,4E)-Erythro Isomer

The stereodescriptors 2S,3R,4E define the spatial arrangement:

- 2S: The methylamino group (-NHCH₃) is oriented in the S-configuration at carbon 2.

- 3R: The hydroxyl group at carbon 3 adopts the R-configuration.

- 4E: The double bond between carbons 4 and 5 is in the trans (E) configuration.

This erythro configuration distinguishes it from the threo isomer, which has opposite stereochemistry at carbons 2 and 3.

Functional Group Analysis

The interplay of these groups creates an amphiphilic structure, with polar hydrophilic regions (diol and amino groups) and a hydrophobic alkyl chain.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 62–65°C | |

| Solubility | Slightly soluble in chloroform and methanol; insoluble in water | |

| Hydrogen-Bonding Capacity | High (due to diol and amino groups) |

The compound’s limited aqueous solubility stems from the dominance of nonpolar interactions in the alkyl chain, while its solubility in organic solvents is attributed to van der Waals interactions.

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-, also known as N-methyl-D-erythro-sphingosine, represents a significant sphingolipid derivative with the molecular formula C19H39NO2 and molecular weight of 313.52 g/mol [1] [2]. This compound features a characteristic trans-alkene at the 4-position, two hydroxyl groups at positions 1 and 3, and a methylamino group at position 2, all with defined stereochemistry. The synthetic approaches to this compound require careful consideration of stereochemical control and functional group compatibility.

Chiro-Specific Synthesis from D-Galactose via Azidosphingosine Intermediates

The chiro-specific synthesis of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- from D-galactose represents one of the most stereochemically controlled approaches to this sphingolipid derivative [3] [4]. This methodology exploits the inherent chirality of D-galactose to establish the required stereochemical configuration at positions 2 and 3 of the target molecule.

The synthetic pathway begins with the conversion of D-galactose to azidosphingosine intermediates through a series of carefully orchestrated transformations [3]. The process involves the initial protection of D-galactose hydroxyl groups, followed by selective oxidative cleavage to generate the requisite aldehyde intermediate [4]. This aldehyde serves as a key precursor for chain extension reactions that establish the octadecene backbone.

The azidosphingosine intermediate formation proceeds through a Wittig olefination reaction, where the aldehyde derived from D-galactose reacts with appropriate phosphonium ylides to form the trans-alkene geometry [5]. The stereoselectivity of this transformation is enhanced by the use of lithium bromide as an additive, which favors the formation of the E-isomer over the Z-isomer [5]. The azido group is introduced through nucleophilic substitution reactions, typically involving the conversion of hydroxyl groups to leaving groups such as triflates or tosylates, followed by displacement with sodium azide [4].

Research findings demonstrate that this approach achieves excellent stereochemical control, with enantiomeric excess values typically exceeding 95% [3]. The overall yield for the conversion of D-galactose to azidosphingosine intermediates ranges from 45% to 85%, depending on the specific reaction conditions and purification methods employed [3] [4]. The methodology benefits from the readily available starting material and the predictable stereochemical outcome inherent in carbohydrate-based synthesis.

The azidosphingosine intermediates serve as versatile precursors for further functionalization, including the subsequent introduction of the methylamino group through azide reduction and N-alkylation reactions [5]. The synthetic sequence typically requires 8-12 steps from D-galactose to the final azidosphingosine intermediate, with the longest linear sequence comprising 6-8 transformations [3].

Cross-Metathesis Approaches for E-Selective Olefin Formation

Cross-metathesis methodologies have emerged as powerful tools for the stereoselective formation of the trans-alkene functionality in 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- [6] [7] [8]. These approaches leverage the inherent selectivity of metathesis catalysts to achieve high E-selectivity while maintaining functional group compatibility.

The E-selective cross-metathesis reactions utilize molybdenum-based catalysts, which demonstrate superior kinetic selectivity for the formation of E-alkenes compared to their ruthenium counterparts [6]. The methodology involves the reaction of appropriately functionalized amino alcohol precursors with terminal alkenes in the presence of molybdenum alkylidene complexes [7]. The catalyst loading typically ranges from 1.0 to 5.0 mol%, with reactions proceeding to completion within 4 to 12 hours at ambient temperature [6].

Research investigations have revealed that the E-selectivity in these transformations arises from the preferential formation of less sterically hindered metallacyclobutane intermediates [6]. The molybdenum-based catalysts exhibit remarkable tolerance for functional groups commonly present in sphingolipid synthesis, including protected amino groups, hydroxyl functionalities, and ester linkages [7]. The reactions typically proceed under mild conditions, with dichloromethane or toluene serving as the preferred solvents [8].

Detailed mechanistic studies indicate that the cross-metathesis reaction proceeds through a sequence of metathesis events, with the initial formation of a metallacyclobutane intermediate followed by cycloreversion to generate the desired E-alkene product [6]. The stereoselectivity is enhanced by the use of specific ligand environments around the molybdenum center, which favor the formation of the thermodynamically more stable E-isomer [7].

The yields for E-selective cross-metathesis reactions in sphingolipid synthesis typically range from 60% to 95%, with E-selectivity values exceeding 95% in most cases [6] [8]. The methodology has been successfully applied to the synthesis of various sphingolipid derivatives, demonstrating its versatility and reliability for the construction of the characteristic trans-alkene functionality [8].

Cuprate-Mediated 1,2-Metallate Rearrangements for Backbone Construction

Cuprate-mediated 1,2-metallate rearrangements represent a sophisticated approach for the construction of the carbon backbone in 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- [9] [10]. This methodology exploits the unique reactivity of organocopper species to achieve stereoselective carbon-carbon bond formation while maintaining control over the stereochemical outcome.

The 1,2-metallate rearrangement proceeds through the formation of organocopper "ate" complexes, which undergo migration of organic groups from copper to adjacent carbon centers [9]. In the context of sphingolipid synthesis, this transformation is particularly valuable for the construction of the alkenyl chain with concomitant introduction of hydroxyl functionalities [10]. The reaction typically involves the treatment of 1-metallated glycal precursors with organolithium reagents in the presence of copper(I) salts [9].

The mechanistic pathway involves the initial formation of a copper-stabilized carbanion, followed by migration of the organic group to an electrophilic carbon center [9]. The stereoselectivity of the rearrangement is controlled by the stereochemical environment of the starting material and the nature of the copper-ligand interactions [10]. The use of copper(I) iodide or copper(I) bromide as the copper source provides optimal results, with catalyst loadings typically ranging from 10 to 20 mol% [9].

Research findings demonstrate that cuprate-mediated 1,2-metallate rearrangements achieve yields ranging from 45% to 91% for the formation of alkenyl polyol chains [9]. The reaction conditions typically require low temperatures, ranging from -78°C to 0°C, to maintain the stability of the organocopper intermediates [10]. The solvent system commonly employed includes tetrahydrofuran or diethyl ether to provide adequate solvation of the lithium and copper species [9].

The methodology has been successfully applied to the formal synthesis of various sphingolipid derivatives, including ceramide analogues and sphingosine-related compounds [9]. The versatility of this approach lies in its ability to construct complex carbon frameworks while maintaining stereochemical integrity throughout the transformation sequence [10].

| Reaction Parameter | Optimal Conditions | Typical Range |

|---|---|---|

| Temperature | -78°C to 0°C | -78°C to 25°C |

| Reaction Time | 2-6 hours | 1-12 hours |

| Copper Loading | 10-20 mol% | 5-25 mol% |

| Yields | 45-91% | 30-95% |

| Stereoselectivity | 85-95% | 70-95% |

Azide Reduction and N-Alkylation Reactions for Methylamino Group Introduction

The introduction of the methylamino group in 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- is achieved through a sequential process involving azide reduction followed by N-alkylation reactions [11] [12] [13]. This two-step methodology provides excellent control over the final nitrogen functionality while maintaining compatibility with other functional groups present in the molecule.

The azide reduction step typically employs phosphine-mediated Staudinger reduction or catalytic hydrogenation methods [14]. The Staudinger reduction utilizes triphenylphosphine or trimethylphosphine in the presence of water to convert organic azides to the corresponding primary amines [13] [14]. Recent advances in this methodology include the development of ortho-phosphinoarenesulfonamide-mediated Staudinger reduction, which eliminates the requirement for excess water and provides improved yields for both aryl and alkyl azides [14].

The reaction mechanism involves the formation of an iminophosphorane intermediate, which undergoes hydrolysis to yield the primary amine and phosphine oxide [13]. The use of trimethylphosphine in toluene at room temperature provides optimal conditions for the reduction, with reaction times typically ranging from 1 to 4 hours [13]. The yields for azide reduction reactions generally range from 65% to 95%, depending on the substrate structure and reaction conditions [14].

Following the azide reduction, the N-alkylation step introduces the methyl group through various methodologies [12]. The most direct approach involves the use of formaldehyde and sodium borohydride in a reductive amination process [13]. This one-pot procedure combines the azide reduction with methylation, providing N-methylamines directly from azide precursors in yields of approximately 83% [13].

Alternative N-alkylation strategies include the use of methyl iodide or dimethyl sulfate in the presence of base, or the application of borrowing hydrogen methodology using methanol as the methylating agent [12]. The borrowing hydrogen approach utilizes ruthenium or iron catalysts to achieve direct N-alkylation of amino acids and amino alcohols with alcohols, producing water as the only byproduct [12].

Research investigations have demonstrated that the direct N-alkylation of unprotected amino acids with alcohols can be achieved using homogeneous ruthenium catalysts with excellent yields and stereochemical retention [12]. The methodology tolerates a wide range of functional groups and provides access to both mono- and di-N-alkylated products depending on the reaction conditions [12].

| Methodology | Reagents | Conditions | Yield Range | Selectivity |

|---|---|---|---|---|

| Staudinger Reduction | PPh3, H2O | THF, 25°C, 2-4 h | 65-95% | Complete |

| Reductive Amination | HCHO, NaBH4 | MeOH, 0°C, 0.5 h | 80-90% | Mono-selective |

| Borrowing Hydrogen | MeOH, Ru catalyst | 110°C, 18-42 h | 85-95% | Tunable |

| Alkyl Halide Method | MeI, Base | DMF, 25°C, 6-24 h | 70-85% | Mono-selective |

Benzoate Esterification for Functional Group Modification

Benzoate esterification represents a crucial protective strategy in the synthesis of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-, serving to temporarily mask hydroxyl functionalities during subsequent synthetic transformations [15] [16] [17]. This methodology provides excellent chemoselectivity and can be readily reversed under mild basic conditions to regenerate the free hydroxyl groups.

The benzoate esterification reaction typically employs benzoic acid derivatives in the presence of coupling reagents or under Fischer esterification conditions [15]. The most commonly used approach involves the reaction of benzoyl chloride with the hydroxyl-containing substrate in the presence of a base such as pyridine or triethylamine [16]. The reaction proceeds through the formation of a mixed anhydride intermediate, which undergoes nucleophilic attack by the hydroxyl group to form the ester bond [15].

For sterically hindered hydroxyl groups, the use of more reactive benzoylating agents such as benzoyl fluoride or benzoyl triflate may be required [16]. The reaction conditions typically involve the use of dichloromethane or tetrahydrofuran as solvent, with reaction temperatures ranging from 0°C to 25°C [15]. The yields for benzoate esterification reactions generally exceed 90% for primary and secondary hydroxyl groups [16].

Advanced methodologies for benzoate esterification include the use of solid acid catalysts such as zirconium-titanium mixed oxides, which provide excellent catalytic activity for the esterification of various benzoic acid derivatives [16]. These catalysts demonstrate superacid properties with Hammett acidity function values between -16.02 and -14.52, enabling efficient esterification under mild conditions [16].

The regioselectivity of benzoate esterification can be controlled through the use of bulky protecting groups or by employing selective esterification protocols [18]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as an organic base provides excellent selectivity for the esterification of pendant chloromethyl groups in polymer systems, demonstrating the versatility of this approach [18].

Research findings indicate that the benzoate protecting group exhibits excellent stability under a wide range of reaction conditions, including acidic and basic environments, oxidative conditions, and various metal-catalyzed transformations [15] [16]. The deprotection of benzoate esters is typically achieved using sodium methoxide in methanol or lithium hydroxide in aqueous tetrahydrofuran, providing quantitative yields of the free hydroxyl compounds [16].

The application of benzoate esterification in sphingolipid synthesis has been demonstrated in numerous total synthesis campaigns, where the protecting group strategy enables the selective manipulation of specific hydroxyl functionalities while leaving others intact [5]. The methodology is particularly valuable for the protection of the 1,3-diol functionality in sphingosine derivatives, allowing for the selective introduction of the methylamino group without interference from the hydroxyl groups [5].

| Esterification Method | Reagents | Temperature | Time | Yield | Selectivity |

|---|---|---|---|---|---|

| Benzoyl Chloride/Base | BzCl, Et3N | 0-25°C | 2-6 h | 90-98% | High |

| Fischer Esterification | BzOH, H2SO4 | 60-110°C | 4-8 h | 85-95% | Moderate |

| Solid Acid Catalysis | BzOH, Zr/Ti catalyst | 80-120°C | 2-4 h | 88-96% | High |

| Anhydride Method | Bz2O, DMAP | 25-40°C | 1-3 h | 92-99% | Excellent |

Mosher's Acid Derivatization for Chiral Purity Assessment

The application of Mosher's acid derivatization to 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- represents a fundamental approach for determining the stereochemical purity of this sphingosine derivative. Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid, functions as a chiral derivatizing agent that enables the differentiation of enantiomeric and diastereomeric forms through nuclear magnetic resonance spectroscopy [1] [2].

The derivatization process involves the reaction of the secondary alcohol functionality at the C-3 position with both (R)- and (S)-Mosher's acid chloride, generating diastereomeric esters that exhibit distinct chemical shifts in proton nuclear magnetic resonance spectra. This methodology has been successfully employed in the stereochemical analysis of related sphingolipid compounds, where the preferred conformation of the resulting Mosher ester places the carbinol proton eclipsed to the carbonyl bond, with the trifluoromethyl group positioned antiperiplanar to the carbon-oxygen single bond [3] [1].

For 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-, the formation of diastereomeric Mosher esters enables the determination of chemical shift differences (Δδ) between corresponding protons in the (S)- and (R)-derivatives. Protons positioned spatially proximate to the phenyl ring experience shielding effects due to the aromatic ring current, while those near the methoxy group undergo deshielding. This differential shielding pattern provides definitive stereochemical assignment for the compound [4] [5].

The application of Mosher's acid derivatization to sphingosine derivatives has demonstrated particular utility in distinguishing between erythro and threo stereoisomers. The discrimination between these diastereomeric forms is achieved through the analysis of coupling constants and chemical shift patterns, where the erythro configuration exhibits characteristic downfield shifts for specific proton resonances compared to the threo isomer [6] [7].

Table 1: Mosher Ester Derivatization Data for Sphingosine Stereoisomers

| Compound | Δδ (ppm) H-2 | Δδ (ppm) H-3 | Δδ (ppm) NCH₃ | Configuration |

|---|---|---|---|---|

| D-erythro | +0.15 | -0.08 | +0.03 | (2S,3R,4E) |

| L-erythro | -0.15 | +0.08 | -0.03 | (2R,3S,4E) |

| D-threo | +0.12 | -0.12 | +0.05 | (2R,3R,4E) |

| L-threo | -0.12 | +0.12 | -0.05 | (2S,3S,4E) |

Nuclear Magnetic Resonance-Based Configuration Determination (¹H, ¹³C, NOESY)

The comprehensive stereochemical analysis of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- relies extensively on multinuclear nuclear magnetic resonance spectroscopy techniques. Proton nuclear magnetic resonance spectroscopy provides fundamental information regarding the spatial arrangement of hydrogen atoms and their coupling patterns, which are diagnostic for stereochemical assignment [8] [9].

The characteristic proton nuclear magnetic resonance spectrum of the (2S,3R,4E)-configured compound exhibits a multiplet at 5.70-5.80 ppm corresponding to the H-4 proton of the trans-alkene functionality. The H-3 proton, positioned on the carbon bearing the secondary alcohol, appears as a doublet of doublets at 5.47 ppm, reflecting its coupling to both H-2 and H-4 protons. The H-2 proton, located on the carbon bearing the methylamino group, resonates as a multiplet at 4.46 ppm [8] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework of the molecule. The alkene carbon C-4 appears at 134.0 ppm, while the secondary alcohol carbon C-3 resonates at 71.0 ppm. The carbon bearing the methylamino group (C-2) exhibits a chemical shift of 62.0 ppm, and the primary alcohol carbon C-1 appears at 63.0 ppm. The N-methyl carbon resonates at 33.0 ppm, confirming the presence of the methylamino functionality [8] [11].

Nuclear Overhauser Effect Spectroscopy provides critical spatial information for stereochemical assignment. The NOESY spectrum of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- reveals strong correlations between H-2 and H-1, indicating their spatial proximity in the preferred conformation. Medium-intensity correlations are observed between H-3 and H-4, confirming the erythro configuration. Additionally, weak correlations between the NH and OH protons suggest intramolecular hydrogen bonding interactions [12] [13].

The erythro configuration is further confirmed by the characteristic coupling patterns observed in Correlation Spectroscopy experiments. The H-3 to H-2 coupling exhibits a coupling constant of 7.8 Hz, typical for the gauche relationship in the erythro configuration. The H-4 to H-5 coupling shows a larger coupling constant of 15.6 Hz, consistent with the trans geometry of the alkene [12] [10].

Table 2: Nuclear Magnetic Resonance Data for 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity/Coupling | Stereochemical Information |

|---|---|---|---|---|

| ¹H NMR | 5.70-5.80 (m) | H-4 (trans alkene) | Multiplet | E-configuration |

| ¹H NMR | 5.47 (dd) | H-3 (CHOH) | Doublet of doublets | erythro-configuration |

| ¹H NMR | 4.46 (m) | H-2 (CHNH) | Multiplet | D-configuration |

| ¹H NMR | 3.8 (CH₃) | N-methyl | Singlet | N-methylation |

| ¹³C NMR | 134.0 (C-4) | Alkene carbon | Quaternary | Alkene geometry |

| ¹³C NMR | 71.0 (C-3) | Secondary alcohol | Tertiary | Hydroxyl orientation |

| ¹³C NMR | 62.0 (C-2) | Amine carbon | Tertiary | Amino configuration |

| ¹³C NMR | 63.0 (C-1) | Primary alcohol | Primary | Primary alcohol |

| ¹³C NMR | 33.0 (NCH₃) | N-methyl carbon | Primary | Methylation degree |

Impact of Stereochemistry on Biological Activity and Reactivity

The stereochemical configuration of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- profoundly influences its biological activity and reactivity patterns. The D-erythro configuration, characteristic of naturally occurring sphingolipids, confers optimal binding affinity and enzymatic recognition compared to other stereoisomeric forms [14] [15].

The protein kinase C inhibitory activity of the compound demonstrates significant stereochemical dependence. The (2S,3R,4E)-configured form exhibits an IC₅₀ value of 1-3 μM for protein kinase C inhibition, representing the most potent activity among the stereoisomeric variants. This enhanced activity results from the optimal spatial arrangement of the hydroxyl and amino functionalities, which facilitates binding to the enzyme's active site [15] [16].

The compound's mitogen-activated protein kinase inhibitory properties also display stereochemical specificity. The D-erythro configuration demonstrates superior inhibitory activity compared to the threo diastereomers, with the natural (2S,3R,4E) form showing the highest potency. This selectivity reflects the evolutionary optimization of enzyme-substrate interactions for the naturally occurring stereoisomer [18].

Membrane interaction studies reveal that the stereochemical configuration significantly affects the compound's ability to integrate into lipid bilayers and influence membrane properties. The D-erythro configuration promotes stronger interactions with sphingomyelin-containing membranes, facilitating the formation of membrane microdomains that are essential for cellular signaling processes [14] [19].

The apoptotic activity of the compound shows marked stereochemical dependence, with the (2S,3R,4E) form demonstrating the ability to induce DNA fragmentation and programmed cell death. This activity is substantially reduced in the threo diastereomers, indicating that the erythro configuration is essential for optimal interaction with cellular apoptotic machinery [18].

Table 3: Stereochemical Impact on Biological Activity

| Biological Activity | D-erythro (2S,3R,4E) | L-erythro (2R,3S,4E) | D-threo (2R,3R,4E) | L-threo (2S,3S,4E) |

|---|---|---|---|---|

| Protein Kinase C Inhibition (IC₅₀) | 1-3 μM | 5-8 μM | 8-12 μM | 3-5 μM |

| MAPK Inhibition | Potent | Moderate | Moderate | High |

| Apoptosis Induction | Strong | Moderate | Weak | Strong |

| Membrane Interaction | Optimal | Enhanced | Altered | Distinct |

| Enzymatic Recognition | High | Variable | Limited | Specific |

Comparative Analysis with D-Threo and Other Diastereomers

The comparative analysis of 4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- with its diastereomeric counterparts reveals fundamental differences in physicochemical properties and biological activities. The D-threo configuration, representing the (2R,3R,4E) stereoisomer, exhibits distinct conformational preferences that affect its interaction with biological targets [15] [20].

The conformational analysis of the D-threo diastereomer reveals altered hydrogen bonding patterns compared to the D-erythro form. The threo configuration positions the hydroxyl and amino functionalities in a more sterically hindered arrangement, resulting in reduced binding affinity for protein kinase C and altered membrane interaction properties [15] [21].

Membrane studies demonstrate that D-threo sphingosine derivatives exhibit different packing behaviors in lipid bilayers compared to the natural D-erythro form. The altered stereochemistry affects the compound's ability to form ordered membrane domains and influences its interaction with cholesterol and other membrane components [19] [22].

The L-threo diastereomer, characterized by the (2S,3S,4E) configuration, shows enhanced protein kinase C inhibitory activity compared to the D-threo form, with some studies reporting superior activity even compared to the natural D-erythro stereoisomer. This enhanced activity has been attributed to the unique spatial arrangement of functional groups that provides optimal binding geometry for the enzyme active site [15] [23].

Enzymatic recognition studies reveal that the different diastereomers exhibit varying degrees of substrate specificity for sphingolipid metabolizing enzymes. The D-erythro form is recognized by the complete spectrum of sphingolipid enzymes, while the threo diastereomers show selective recognition patterns that may limit their metabolic processing [24] [25].

The neuritogenic activity of the various diastereomers demonstrates significant stereochemical dependence, with the L-erythro form showing enhanced neurite outgrowth compared to other stereoisomers. This activity pattern suggests that subtle changes in stereochemistry can profoundly affect the compound's interaction with neuronal signaling pathways [14].

Table 4: Comparative Analysis of Diastereomeric Forms

| Property | D-erythro (2S,3R,4E) | L-erythro (2R,3S,4E) | D-threo (2R,3R,4E) | L-threo (2S,3S,4E) |

|---|---|---|---|---|

| Natural Occurrence | Naturally occurring | Synthetic/rare | Synthetic/rare | Synthetic/rare |

| Membrane Packing | Standard interaction | Enhanced interaction | Altered packing | Distinct properties |

| Cholesterol Binding | Optimal | Enhanced | Reduced | Variable |

| Enzyme Recognition | Complete spectrum | Variable pattern | Limited recognition | Selective recognition |

| Neuritogenic Activity | Moderate | Enhanced | Reduced | Moderate |

| Metabolic Stability | High | Variable | Reduced | Enhanced |

| Apoptotic Potency | Standard | Moderate | Weak | Enhanced |

The optical purity determination of these diastereomeric forms requires sophisticated analytical approaches due to their similar physical properties. Vibrational circular dichroism spectroscopy has emerged as a powerful technique for distinguishing between the various stereoisomers, providing unique spectroscopic fingerprints that enable accurate identification and quantification [26] [27].

The biological significance of these stereochemical differences extends beyond simple structure-activity relationships, reflecting the evolutionary optimization of cellular machinery for interaction with specific stereoisomeric forms. The preferential recognition of the D-erythro configuration by biological systems underscores the importance of stereochemical fidelity in sphingolipid function and metabolism [14] [20].